molecular formula C11H21NO3 B159451 (R)-N-Boc-piperidine-2-methanol CAS No. 134441-61-5

(R)-N-Boc-piperidine-2-methanol

Cat. No.: B159451
CAS No.: 134441-61-5
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-SECBINFHSA-N
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Description

®-N-Boc-piperidine-2-methanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-piperidine-2-methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Protection: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.

    Hydroxylation: The protected piperidine undergoes hydroxylation at the 2-position to introduce the hydroxyl group, yielding ®-N-Boc-piperidine-2-methanol.

Industrial Production Methods

Industrial production of ®-N-Boc-piperidine-2-methanol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-piperidine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding piperidine-2-methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Boc-piperidine-2-one.

    Reduction: Formation of piperidine-2-methanol.

    Substitution: Formation of N-Boc-piperidine-2-alkyl or aryl derivatives.

Scientific Research Applications

®-N-Boc-piperidine-2-methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-Boc-piperidine-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and Boc protecting group play crucial roles in its reactivity and interaction with enzymes or receptors. The compound may act as a precursor or intermediate in the synthesis of bioactive molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-piperidine-2-methanol: The enantiomer of ®-N-Boc-piperidine-2-methanol with similar chemical properties but different biological activity.

    N-Boc-piperidine-2-one: A related compound formed by the oxidation of ®-N-Boc-piperidine-2-methanol.

    Piperidine-2-methanol: The deprotected form of ®-N-Boc-piperidine-2-methanol.

Uniqueness

®-N-Boc-piperidine-2-methanol is unique due to its chiral nature and the presence of both a hydroxyl group and a Boc protecting group. These features make it a valuable intermediate in asymmetric synthesis and drug development, offering distinct reactivity and selectivity compared to its analogs.

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928623
Record name tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134441-61-5
Record name tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, 218.1 mmol) in dry THF (300 mL) was cooled to −78° C. followed by adding BH3-THF solution (261.7 mL, 260.0 mmol) dropwise over 1 h. The resulting mixture was warmed to RT and stirred for 48 h. The reaction was quenched with HOAc/H2O (1:1 ratio, 100 mL). The resulting mixture was partitioned between EtOAc and sat. NaHCO3. The organic layer was washed with more sat. NaHCO3, H2O, brine, and dried over MgSO4. Concentration in vacuo gave a white solid. MS m/z: 216.2 (M+H). Calc'd. for C11H21NO3-215.15.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
261.7 mL
Type
reactant
Reaction Step Two

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